molecular formula C21H17ClFN3O3S2 B12143038 N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12143038
M. Wt: 478.0 g/mol
InChI Key: RONDEIIJLWEMCZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a combination of chloro, fluoro, furan, and thieno[2,3-d]pyrimidinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the thieno[2,3-d]pyrimidinyl core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This is typically achieved through a nucleophilic substitution reaction.

    Attachment of the chloro and fluoro groups: These groups are introduced via halogenation reactions using reagents such as thionyl chloride or fluorine gas.

    Final coupling step: The final step involves the coupling of the intermediate with 3-chloro-4-fluoroaniline under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-3-ethylbenzenesulfonamide
  • 3-chloro-N-(3-chloro-4-fluorophenyl)-4-fluorobenzenesulfonamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups and structural features. This uniqueness may confer specific properties and activities that are not observed in similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17ClFN3O3S2

Molecular Weight

478.0 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H17ClFN3O3S2/c1-11-12(2)31-19-18(11)20(28)26(9-14-4-3-7-29-14)21(25-19)30-10-17(27)24-13-5-6-16(23)15(22)8-13/h3-8H,9-10H2,1-2H3,(H,24,27)

InChI Key

RONDEIIJLWEMCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)CC4=CC=CO4)C

Origin of Product

United States

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